molecular formula C5H6N2S B2376143 6-Methylpyrimidine-4-thiol CAS No. 51793-97-6

6-Methylpyrimidine-4-thiol

Cat. No.: B2376143
CAS No.: 51793-97-6
M. Wt: 126.18
InChI Key: HCADPDLQEAZJJN-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-thiol is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a thiol group (-SH) at the 4th position and a methyl group (-CH₃) at the 6th position makes this compound a unique and valuable compound in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline-3-carbaldehydes with potassium thiocyanate in boiling dimethylformamide (DMF) to yield the desired thiol compound . Another approach involves the reduction of nitro groups in precursor compounds using iron powder in acetic acid, followed by treatment with potassium thiocyanate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Iron powder in acetic acid or other reducing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or reduced derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

6-Methylpyrimidine-4-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Methylpyrimidine-4,6-dithiol: Similar structure with additional thiol group.

    4,6-Bismethylthiopyrimidine: Contains two methylthio groups.

    6,6’-Dithiobis(2-methylpyrimidine-4-thiol): Dimeric form with disulfide linkage.

Uniqueness: 6-Methylpyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADPDLQEAZJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902505
Record name NoName_3013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-97-6
Record name 6-methyl-3,4-dihydropyrimidine-4-thione
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